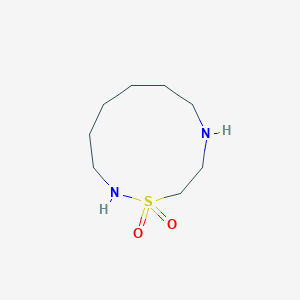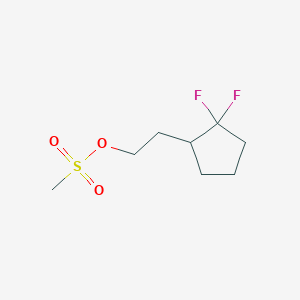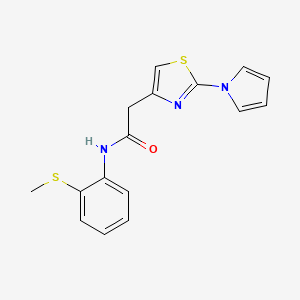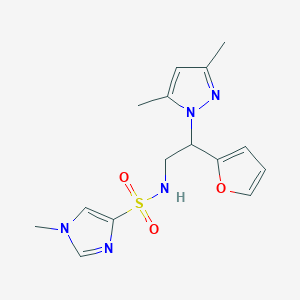
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating the potential of these compounds as antibacterial agents. The novel synthesis approaches have led to the creation of compounds with high antibacterial activity, highlighting the significance of sulfonamido moieties in drug discovery for infectious diseases (Azab, Youssef, & El-Bordany, 2013). Furthermore, compounds containing the sulfonamide group have been synthesized and tested for their antimicrobial activities, with several showing significant effectiveness against bacterial and fungal strains. This underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Badgujar, More, & Meshram, 2018).
Anticancer Activity
The exploration of sulfonamide derivatives has extended into the realm of cancer research, where certain derivatives have been synthesized and evaluated for their anticancer properties. These studies have revealed compounds with promising anticancer activity, offering new avenues for cancer therapy development. The focus has been on identifying compounds that can effectively target cancer cells with minimal cytotoxicity to healthy cells, which is crucial for the advancement of cancer treatment options (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Enzyme Inhibition
Sulfonamide derivatives have also been investigated for their enzyme inhibitory activities, particularly against enzymes such as carbonic anhydrases and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications for conditions such as glaucoma, epilepsy, and Alzheimer's disease. Research in this area has led to the identification of sulfonamide derivatives that exhibit potent inhibition of these enzymes, highlighting the potential of these compounds in the development of novel therapeutic agents (Ozmen Ozgun et al., 2019).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of sulfonamide-containing compounds have been a significant area of research, leading to the development of new synthetic methodologies and the discovery of novel compounds with potential pharmaceutical applications. This includes the development of one-pot synthesis methods for heterocyclic compounds containing sulfonamide groups, providing efficient routes for the synthesis of complex molecules (Cui, Zhu, Li, & Cao, 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide are currently unknown. This compound contains an imidazole ring, which is a common feature in many biologically active compounds . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring suggests that it may interact with biological targets in a similar manner to other imidazole derivatives . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their function .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that this compound could affect multiple pathways
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-7-12(2)20(18-11)13(14-5-4-6-23-14)8-17-24(21,22)15-9-19(3)10-16-15/h4-7,9-10,13,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKORXGLCRGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CN(C=N2)C)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

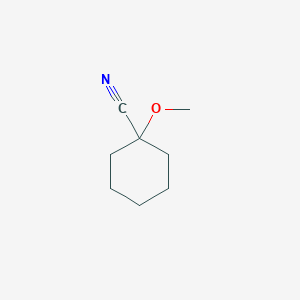

![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)
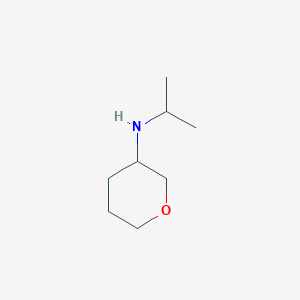
![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2843682.png)
methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)
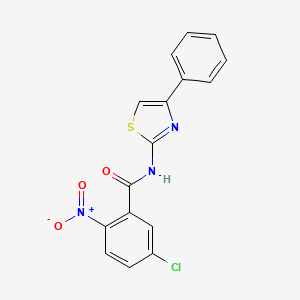
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)
